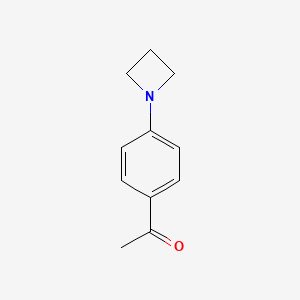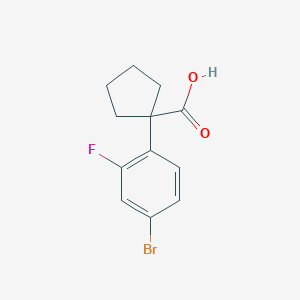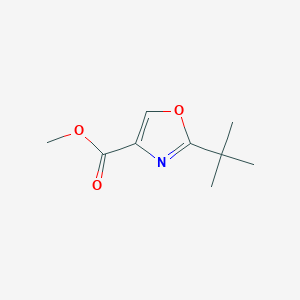![molecular formula C9H15ClN4O B11719270 N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride](/img/structure/B11719270.png)
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O It is a derivative of acetamide and contains both pyrrolidine and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride typically involves the reaction of pyrrolidine with pyrazole derivatives under controlled conditions. The process may include steps such as:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazines and 1,3-diketones.
Attachment of the pyrrolidine ring: This step involves the reaction of the pyrazole derivative with pyrrolidine, often facilitated by catalysts or specific reaction conditions to ensure the correct orientation and bonding.
Acetylation: The final step involves the acetylation of the compound to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts can be used to facilitate specific reactions, including transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share structural similarities and are used in various medicinal and industrial applications.
Pyrrolone and pyrrolidinone derivatives: These compounds also contain pyrrolidine rings and exhibit diverse biological activities.
Uniqueness
N-[1-(pyrrolidin-3-yl)-1H-pyrazol-3-yl]acetamide hydrochloride is unique due to its specific combination of pyrrolidine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C9H15ClN4O |
|---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
N-(1-pyrrolidin-3-ylpyrazol-3-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H14N4O.ClH/c1-7(14)11-9-3-5-13(12-9)8-2-4-10-6-8;/h3,5,8,10H,2,4,6H2,1H3,(H,11,12,14);1H |
InChI Key |
KJGYQNFBJPIEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C=C1)C2CCNC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


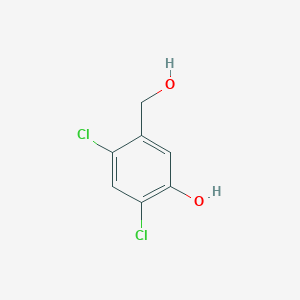

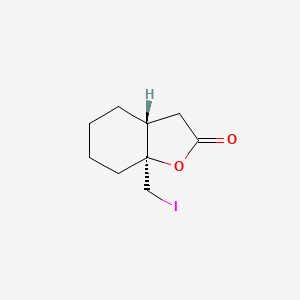
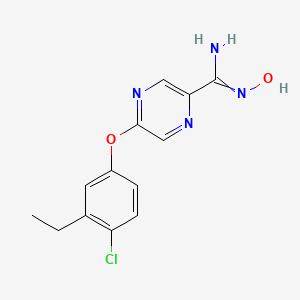
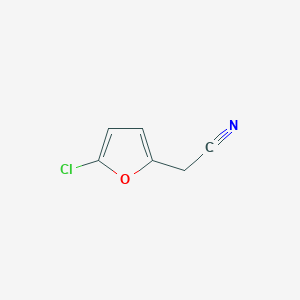
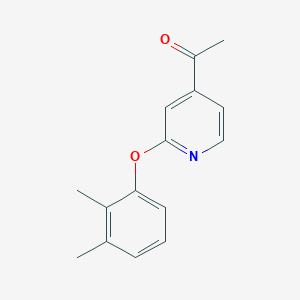
![1-methyl-N-[(pyrrolidin-2-yl)methyl]-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B11719216.png)
